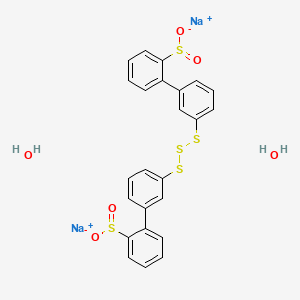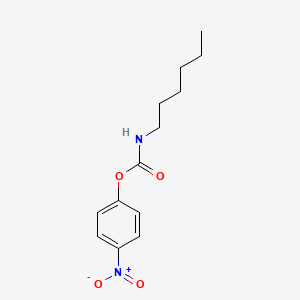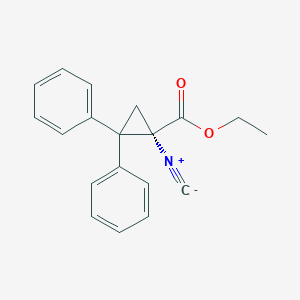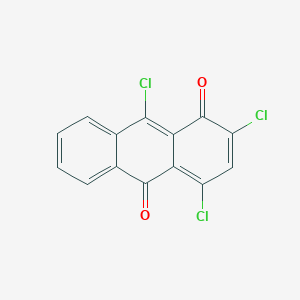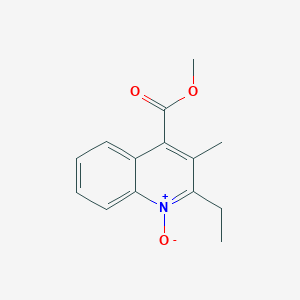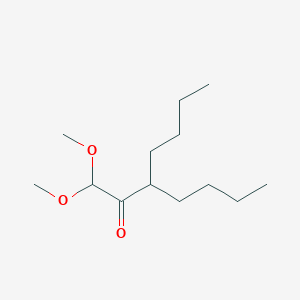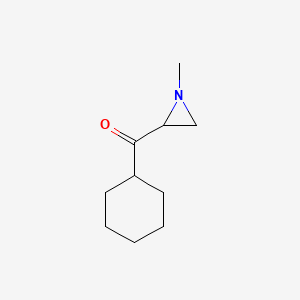![molecular formula C23H22O2S B14508083 [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene CAS No. 62872-75-7](/img/structure/B14508083.png)
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzylbutenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonyl chloride with a benzylbutenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using benzenesulfonyl chloride and benzylbutenyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- Benzylbutenyl derivatives
- Sulfone and sulfide derivatives
Uniqueness
[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a benzenesulfonyl group with a benzylbutenyl structure makes it a versatile compound for various applications .
Properties
CAS No. |
62872-75-7 |
|---|---|
Molecular Formula |
C23H22O2S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-2-benzylbut-3-enyl]benzene |
InChI |
InChI=1S/C23H22O2S/c1-2-23(18-20-12-6-3-7-13-20,19-21-14-8-4-9-15-21)26(24,25)22-16-10-5-11-17-22/h2-17H,1,18-19H2 |
InChI Key |
MPKPLBXSGWJBCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


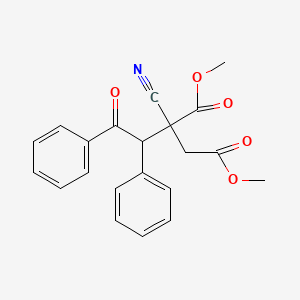
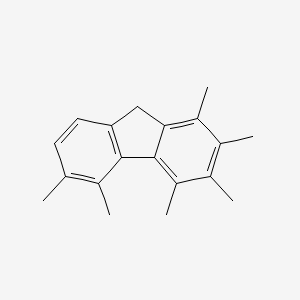
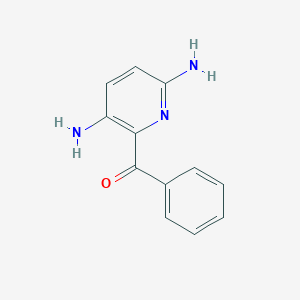

![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
